molecular formula C13H10O4 B5789442 Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate

Cat. No.: B5789442
M. Wt: 230.22 g/mol
InChI Key: ARFUXYZIGVDKTR-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring substituted with formyl, hydroxyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like acetic anhydride and methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 4-carboxy-3-hydroxynaphthalene-2-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-3-hydroxynaphthalene-2-carboxylate.

    Substitution: Methyl 4-alkoxy-3-hydroxynaphthalene-2-carboxylate.

Scientific Research Applications

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-formyl-3-methoxynaphthalene-2-carboxylate
  • Methyl 4-formyl-3-aminonaphthalene-2-carboxylate
  • Methyl 4-formyl-3-chloronaphthalene-2-carboxylate

Uniqueness

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which can participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Biological Activity

Methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate (MFHN) is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

MFHN possesses a complex naphthalene-based structure characterized by the presence of a formyl group, a hydroxyl group, and an ester functional group. This unique arrangement contributes to its biological activity, allowing it to interact with various biological targets.

1. Antimicrobial Properties

MFHN has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Anticancer Activity

Research has shown that MFHN exhibits anticancer properties by inducing apoptosis in cancer cells. It has been found to inhibit cell proliferation in various cancer lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

  • Mechanism of Action : MFHN interacts with tubulin, disrupting microtubule formation, which is critical for cell division. This interaction leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis .

3. Antioxidant Activity

The hydroxyl group in MFHN contributes to its antioxidant properties, enabling it to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of MFHN against Staphylococcus aureus demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Case Study 2: Cancer Cell Line Study

In vitro studies on breast cancer cell lines revealed that MFHN significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent .

The biological activity of MFHN can be attributed to several mechanisms:

  • Enzyme Inhibition : MFHN may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
  • Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Signal Transduction Interference : By modulating signaling pathways involved in cell proliferation and survival, MFHN can induce apoptosis in cancer cells.

Properties

IUPAC Name

methyl 4-formyl-3-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)10-6-8-4-2-3-5-9(8)11(7-14)12(10)15/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUXYZIGVDKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.